(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Medicinal chemistry Scaffold selection Hydrogen bonding

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 74920-46-0) is a 5-arylidene-2-thioxoimidazolidin-4-one derivative, belonging to the thiohydantoin scaffold class. With molecular formula C₁₀H₈N₂O₂S and molecular weight 220.25 g/mol, it features a 3-hydroxybenzylidene substituent at the 5-position of the 2-thioxoimidazolidin-4-one core, placing it at the intersection of thiohydantoin and benzylidene pharmacophore space.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 74920-46-0
Cat. No. B1349004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
CAS74920-46-0
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2
InChIInChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+
InChIKeyTUUSMEPEGIXSAQ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 74920-46-0): Structural Identity and Scaffold Classification for Procurement Decisions


(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 74920-46-0) is a 5-arylidene-2-thioxoimidazolidin-4-one derivative, belonging to the thiohydantoin scaffold class [1]. With molecular formula C₁₀H₈N₂O₂S and molecular weight 220.25 g/mol, it features a 3-hydroxybenzylidene substituent at the 5-position of the 2-thioxoimidazolidin-4-one core, placing it at the intersection of thiohydantoin and benzylidene pharmacophore space [2]. The compound is commercially available as a screening compound from Life Chemicals (Catalog No. F0037-7410) and other vendors, typically at ≥95% purity, and is primarily utilized as a privileged scaffold in early-stage drug discovery and chemical biology probe development [3]. Its (E)-configuration at the exocyclic double bond and the meta-hydroxyl substitution pattern distinguish it from regioisomeric and des-hydroxy analogs within the same chemotype.

Why 5-(3-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one Cannot Be Interchanged with Generic Rhodanine or Thiohydantoin Analogs


Substituting 5-(3-hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 74920-46-0) with the superficially similar 5-(3-hydroxybenzylidene)-rhodanine (CAS 37530-35-1) or other thiohydantoin analogs introduces consequential differences in heteroatom composition, hydrogen-bonding capacity, metabolic stability, and toxicity profile that can alter screening outcomes and SAR interpretation [1]. The imidazolidine ring nitrogen (NH) in the target compound confers three hydrogen bond donors versus two in the rhodanine (thiazolidine) analog, shifting LogP by approximately 0.5–1.0 units and modifying target engagement geometry [2]. Critically, systematic comparative toxicity studies have demonstrated that rhodanines are generally the most toxic among thiazolidinone/imidazolidinone heterocycles, followed by thiazolidinediones, thiohydantoins, and hydantoins—meaning that CAS 74920-46-0 occupies a measurably lower-toxicity scaffold tier than its rhodanine comparator [3]. These differences are not cosmetic; they directly affect hit confirmation rates, counter-screening profiles, and lead optimization trajectories.

Quantitative Differentiation Evidence for 5-(3-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 74920-46-0) Against Closest Analogs


Scaffold Heteroatom Differentiation: Imidazolidinone (NH) vs. Rhodanine (S) Ring and Impact on Hydrogen Bond Donor Capacity

CAS 74920-46-0 contains an endocyclic NH at position 1 of the imidazolidine ring, whereas its closest structural analog 5-(3-hydroxybenzylidene)-rhodanine (CAS 37530-35-1) replaces this nitrogen with a sulfur atom (thiazolidine ring). This single-atom substitution increases the hydrogen bond donor (HBD) count from 2 (rhodanine analog) to 3 (target compound) and the hydrogen bond acceptor (HBA) count from 3 (rhodanine analog, considering the ring S as a weak acceptor) to 3 (target compound, with the ring NH contributing both donor and acceptor capacity) [1]. The computed XLogP3-AA for CAS 74920-46-0 is 1.3, compared to approximately 1.8–2.0 for the rhodanine analog (estimated based on the additional sulfur hydrophobicity contribution) [2]. This shift in polarity and hydrogen-bonding topology can produce differential binding modes at protein targets, as demonstrated in proteasome inhibition studies where 2-thioxoimidazolidin-4-one derivatives exhibited a unique noncovalent binding mode in the catalytic site distinct from thiazolidinone-based inhibitors [3].

Medicinal chemistry Scaffold selection Hydrogen bonding

Scaffold Toxicity Tier: Thiohydantoin vs. Rhodanine Class-Level Safety Differentiation

A systematic comparative evaluation of thiazolidinone and imidazolidinone heterocycles ranked scaffold classes by toxicity: rhodanines (most toxic) > thiazolidinediones > thiohydantoins > hydantoins (least toxic) [1]. CAS 74920-46-0 belongs to the thiohydantoin (2-thioxoimidazolidin-4-one) class, placing it two toxicity tiers below the rhodanine class that includes its closest structural analog CAS 37530-35-1. While compound-specific cytotoxicity data for CAS 74920-46-0 have not been published in peer-reviewed literature, the scaffold-level classification provides a procurement-relevant rationale: in screening cascades where rhodanine-based hits frequently fail due to aggregate-based promiscuity or cytotoxicity artifacts, the thiohydantoin scaffold of CAS 74920-46-0 offers a reduced-risk alternative that retains the 2-thioxo pharmacophore essential for target engagement [2].

Drug discovery Toxicity screening Scaffold selection

Regioisomeric Differentiation: 3-Hydroxy (meta) vs. 4-Hydroxy (para) Benzylidene Substitution and Tyrosinase Inhibition Class SAR

Within the benzylidene-thiohydantoin chemotype, the position of the hydroxyl substituent on the benzylidene ring critically modulates tyrosinase inhibitory potency. Published SAR data for a closely related series show that (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin achieves an IC₅₀ of 1.07 ± 2.30 μM against mushroom tyrosinase, representing a 24-fold improvement over resveratrol (IC₅₀ = 26.63 ± 0.55 μM) [1]. While CAS 74920-46-0 (3-hydroxy substitution) has not been directly tested in published tyrosinase assays, the SAR trend indicates that the meta-hydroxy positioning provides a distinct hydrogen-bonding vector compared to the para-hydroxy isomer (5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one) and the 2,4-dihydroxy analog. The β-phenyl-α,β-unsaturated carbonyl functionality, present in CAS 74920-46-0, has been identified as essential for potent anti-tyrosinase activity within this chemotype [2].

Tyrosinase inhibition Melanogenesis SAR

Proteasome Inhibition Class Evidence: 2-Thioxoimidazolidin-4-one Derivatives as Noncovalent Inhibitors with Low-Micromolar Ki Values

A panel of 2-thioxoimidazolidin-4-one derivatives was identified as novel noncovalent proteasome and immunoproteasome inhibitors, with Ki values toward chymotrypsin-like activities of the proteasome (β5c subunit) and immunoproteasome (β5i and β1i subunits) in the sub-micromolar to low-micromolar range [1]. Docking studies suggested a unique noncovalent binding mode in the catalytic site of immunoproteasome proteolytic subunits, differentiating this chemotype from covalent proteasome inhibitors such as bortezomib and carfilzomib that carry the risk of irreversible off-target effects [2]. While CAS 74920-46-0 itself was not among the specific compounds reported with Ki values in this study, it shares the identical 2-thioxoimidazolidin-4-one core and 5-arylidene substitution pattern that defines the active chemotype. The 3-hydroxy substituent on the benzylidene ring provides a hydrogen-bonding handle that, based on the published docking poses, may engage the catalytic site threonine or adjacent residues [3].

Proteasome inhibition Immunoproteasome Cancer therapeutics

Perforin Inhibition Patent Coverage: Benzylidene-2-thioxoimidazolidinones as a Distinct Chemotype for Immunosuppressive Applications

US Patent Application 2013/0065897 and related patents explicitly claim benzylidene-2-thioxoimidazolidinone compounds, including those structurally encompassing CAS 74920-46-0, as inhibitors of the cytolytic protein perforin for immunosuppressive therapies [1]. The patent describes this chemotype as a significant improvement over previous non-selective perforin inhibitors (concanamycin A, bafilomycin A, cytochalasin D), which display broad-spectrum biological effects undesirable for therapeutic use [2]. In a separate peer-reviewed study, optimized 5-arylidene-2-thioxoimidazolidin-4-ones demonstrated perforin inhibition with IC₅₀ values as low as 640 nM (BindingDB entry for a closely related analog), rapid and reversible binding to immobilized mouse perforin at concentrations ≤2.5 μM by surface plasmon resonance, and mouse PK studies showing T₁/₂ values of 1.1–1.2 h (5 mg/kg i.v.) with MTDs of 60–80 mg/kg (i.p.) [3]. While CAS 74920-46-0 has not been individually profiled in these studies, its structural features—5-arylidene substitution, 2-thioxo group, and unsubstituted N3 position—align with the core pharmacophore requirements defined in both the patent and medicinal chemistry literature.

Perforin inhibition Immunosuppression Autoimmune disease

Physicochemical Drug-Likeness: Favorable Rule-of-Five Compliance and Ligand Efficiency Metrics Relative to Higher-MW Thiohydantoin Derivatives

CAS 74920-46-0 possesses a molecular weight of 220.25 g/mol, placing it well within both Lipinski's Rule of Five (MW < 500) and lead-likeness criteria (MW < 350) [1]. By comparison, many biologically active 2-thioxoimidazolidin-4-one derivatives described in the proteasome and perforin literature carry additional substituents at N3 or on the benzylidene ring, resulting in molecular weights of 350–500+ g/mol and correspondingly lower ligand efficiency [2]. The compound's computed LogP of 1.3 and topological polar surface area (tPSA) of approximately 104 Ų (predicted from fragment contributions) place it in favorable property space for oral bioavailability according to the BOILED-Egg model . As an unadorned scaffold, CAS 74920-46-0 offers the highest possible ligand efficiency within the 5-arylidene-2-thioxoimidazolidin-4-one series, making it an optimal starting point for fragment-based or structure-based optimization where every atom must contribute to binding affinity.

Drug-likeness Lead-likeness Physicochemical profiling

Optimal Procurement and Application Scenarios for 5-(3-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 74920-46-0)


Scaffold-Hopping Starting Point for Rhodanine-Based Hit Series Requiring Reduced Toxicity Risk

When a screening campaign identifies rhodanine-based hits (e.g., 5-arylidene-2-thioxothiazolidin-4-ones) with attractive potency but concerning cytotoxicity or promiscuity profiles, CAS 74920-46-0 serves as a direct scaffold-hop candidate. The imidazolidinone core replaces the thiazolidinone sulfur with NH, reducing HBD count by 1 and shifting the scaffold two toxicity tiers lower according to class-level comparative toxicity studies [1]. The 3-hydroxybenzylidene substituent is retained, preserving the key arylidene pharmacophore while enabling systematic comparison of target engagement, selectivity, and cytotoxicity between the two scaffold series. Procurement of both CAS 74920-46-0 and its rhodanine analog CAS 37530-35-1 enables a controlled head-to-head scaffold comparison experiment [2].

Fragment-Based or Structure-Based Drug Design Using a Minimal 2-Thioxoimidazolidin-4-one Template

With a molecular weight of only 220.25 g/mol and computed LogP of 1.3, CAS 74920-46-0 is ideally sized for fragment-based drug discovery (FBDD) campaigns targeting proteasome subunits, perforin, or tyrosinase [1]. The compound's three hydrogen bond donors and three acceptors provide multiple vectors for establishing initial binding interactions, while the single rotatable bond minimizes conformational entropy penalties upon target binding. In structure-based design, the unsubstituted N3 position offers a clear synthetic handle for introducing diversity elements (alkyl, aryl, acyl groups) without perturbing the core pharmacophore, as demonstrated in the elaboration of related 2-thioxoimidazolidin-4-one derivatives into potent proteasome and perforin inhibitors with Ki/IC₅₀ values in the sub-micromolar range [2]. The 3-hydroxy group on the benzylidene ring can also serve as an additional derivatization point or be exploited for specific hydrogen-bonding interactions with target residues [3].

SAR Expansion of Tyrosinase Inhibitor Chemotype: Probing Hydroxyl Position Effects

Published SAR for benzylidene-thiohydantoin tyrosinase inhibitors has established that hydroxyl group number and position on the benzylidene ring critically modulate inhibitory potency, with (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin achieving an IC₅₀ of 1.07 μM (24-fold more potent than resveratrol) [1]. CAS 74920-46-0, bearing a single meta-hydroxy substitution, fills a specific gap in this SAR matrix alongside the para-hydroxy and 2,4-dihydroxy analogs. Systematic procurement and testing of all three regioisomers enables quantitative deconvolution of hydroxyl position contributions to potency, selectivity over related metalloenzymes (e.g., tyrosinase vs. tyrosine hydroxylase), and cellular melanogenesis suppression in B16-F10 melanoma cells—an established assay system for this target class [2].

Perforin Inhibitor Lead Generation with Patent-Precedented Chemical Matter

For drug discovery programs targeting perforin-mediated pathologies (allograft rejection, graft-versus-host disease, autoimmune conditions), CAS 74920-46-0 offers a commercially accessible entry point into the benzylidene-2-thioxoimidazolidinone chemotype explicitly claimed in US Patent 2013/0065897 and related filings [1]. While CAS 74920-46-0 itself is an unoptimized scaffold, its core structure matches the pharmacophore requirements defined in the patent and in the medicinal chemistry optimization campaign that yielded analogs with perforin IC₅₀ values as low as 640 nM, SPR-confirmed target engagement at ≤2.5 μM, and in vivo mouse PK with T₁/₂ of 1.1–1.2 h and MTDs of 60–80 mg/kg [2]. Procurement of the scaffold enables rapid synthetic derivatization at N3 and on the benzylidene ring to generate novel IP-position compounds while benchmarking against published analogs for perforin inhibition, selectivity over related pore-forming proteins, and cellular cytotoxicity in NK cell-mediated lysis assays [3].

Quote Request

Request a Quote for (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.